2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C15H17N It is a derivative of biphenyl, where the biphenyl core is substituted with three methyl groups at the 2’, 4’, and 6’ positions and an amine group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine typically involves the following steps:
Nitration of Mesitylene: Mesitylene (1,3,5-trimethylbenzene) is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,4,6-trimethyl nitrobenzene.
Reduction: The nitro group in 2,4,6-trimethyl nitrobenzene is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid, yielding 2,4,6-trimethyl aniline.
Coupling Reaction: 2,4,6-trimethyl aniline undergoes a coupling reaction with a halogenated biphenyl derivative, such as 4-bromobiphenyl, in the presence of a palladium catalyst to form 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine.
Industrial Production Methods
Industrial production of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large-scale nitration and reduction processes are carried out in industrial reactors.
Catalytic Coupling: The coupling reaction is performed in high-capacity reactors with efficient mixing and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl aniline: A precursor in the synthesis of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine.
2,4,6-Trimethyl nitrobenzene: An intermediate in the synthetic route.
4-Bromobiphenyl: Used in the coupling reaction to form the final product.
Uniqueness
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
Molecular Formula |
C15H17N |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-(2,4,6-trimethylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(16)7-5-13/h4-9H,16H2,1-3H3 |
InChI Key |
LSSNAHYXRAXAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.